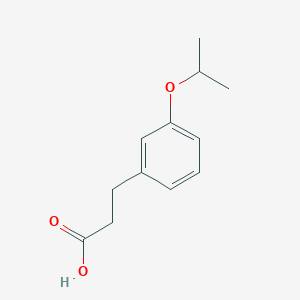

3-(3-Isopropoxyphenyl)propanoic acid

Descripción general

Descripción

“3-(3-Isopropoxyphenyl)propanoic acid” is a chemical compound . It is used for pharmaceutical testing . The molecular formula of a similar compound, “3-(3-Methoxyphenyl)propanoic acid”, is C10H12O3 .

Synthesis Analysis

The synthesis of an ester, which is a functional group present in “3-(3-Isopropoxyphenyl)propanoic acid”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of a similar compound, “3-(Benzoylamino)-3-(4-isopropoxyphenyl)propanoic acid”, has a molecular formula of CHNO and an average mass of 327.374 Da .Chemical Reactions Analysis

Esterification is a common reaction involving carboxylic acids, such as “3-(3-Isopropoxyphenyl)propanoic acid”. In this reaction, an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Aplicaciones Científicas De Investigación

Biodegradable Plastics: Poly (3-Hydroxypropionate) (P-3HP)

3-HP serves as a platform chemical for the production of biodegradable plastics. When polymerized, it yields poly (3-hydroxypropionate) (P-3HP). This material exhibits biocompatibility and biodegradability, making it an attractive alternative to petrochemical-based plastics. Researchers explore its potential in sustainable packaging, disposable items, and other plastic products .

1,3-Propanediol (1,3-PDO) Synthesis

Through redox reactions, 3-HP can be converted into 1,3-propanediol (1,3-PDO). 1,3-PDO has applications in adhesives, plastic packaging, fibers, and cleaning agents. The market for acrylic acid, derived from 1,3-PDO, is projected to grow significantly, emphasizing its industrial importance .

Acrylic Acid Production

Acrylic acid, a valuable chemical, can be synthesized from 3-HP. It plays a crucial role in superabsorbent polymers, coatings, and adhesives. The market for acrylic acid is substantial and continues to expand .

Malonic Acid and Acrylamide Synthesis

3-HP participates in redox reactions to yield malonic acid and acrylamide. Malonic acid finds applications in pharmaceuticals and specialty chemicals, while acrylamide is used in water treatment, paper production, and cosmetics .

Acrylonitrile Production

Acrylonitrile, derived from 3-HP, is a key monomer for the production of synthetic fibers like acrylic and modacrylic. These fibers are used in textiles, carpets, and protective clothing .

Other Chemical Syntheses

Beyond the mentioned applications, 3-HP contributes to the synthesis of various other chemicals, including those used in pharmaceuticals, agrochemicals, and specialty materials. Its versatility makes it an intriguing subject for ongoing research and development .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, propanoic acid, a component of the compound, is known to have antimicrobial properties .

Mode of Action

Propanoic acid, a related compound, is known to undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Biochemical Pathways

Indole derivatives, which share structural similarities with the compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

As a naturally occurring carboxylic acid, propanoic acid typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Result of Action

Propanoic acid and its derivatives are known to have antibacterial and preservative activities, which stem from their metabolic pathways .

Action Environment

It’s worth noting that the synthesis of similar compounds can be influenced by various factors, including dietary habits .

Propiedades

IUPAC Name |

3-(3-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOWDBUIALLDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Isopropoxyphenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)

![Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)](/img/structure/B3078866.png)

![tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3078878.png)

![1-(Benzo[b]thiophen-7-yl)piperazine](/img/structure/B3078889.png)

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)